

Mass spectrometry analysis of 8-Fluoroquinazoline-2,4-diamine

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Compound of Interest

Compound Name: 8-Fluoroquinazoline-2,4-diamine

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An In-Depth Technical Guide to the Mass Spectrometry Analysis of **8-Fluoroquinazoline-2,4-diamine**

Foreword: The Analytical Imperative for Novel Scaffolds

In the landscape of modern drug discovery and development, the quinazoline scaffold holds a place of prominence. Its derivatives are integral to numerous therapeutic agents, acting on a wide array of biological targets. The specific compound, **8-Fluoroquinazoline-2,4-diamine**, represents a key building block and potential pharmacophore whose precise and accurate characterization is paramount. Mass spectrometry, particularly when coupled with liquid chromatography, stands as the definitive analytical tool for this purpose. It provides unparalleled sensitivity and specificity for quantification, structural elucidation, and impurity profiling.

This guide is structured not as a rigid protocol but as a narrative of scientific reasoning. It is designed for researchers, analytical scientists, and drug development professionals, providing not just the "how" but the critical "why" behind each methodological choice. We will journey from the foundational principles of ionization to the intricacies of chromatographic separation, culminating in robust, validated analytical protocols and the logic of spectral interpretation. Our approach is grounded in the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), ensuring that every recommendation is scientifically sound and field-proven.

Part 1: Foundational Principles for Analyzing Nitrogenous Heterocycles

Before delving into specific protocols, we must establish the physicochemical context of our analyte and the analytical principles this context dictates.

Analyte Profile: 8-Fluoroquinazoline-2,4-diamine

Understanding the molecule's properties is the first step in developing a robust analytical method.

- **Structure:** A fused heterocyclic system consisting of a pyrimidine ring fused to a benzene ring, substituted with a fluorine atom and two amine groups.
- **Polarity:** The presence of two primary amine groups and nitrogen atoms within the rings makes it a polar molecule.
- **Ionizability:** The amine groups are basic and readily accept a proton, making the molecule ideally suited for positive mode ionization.

Property	Value	Source
Molecular Formula	C ₈ H ₇ FN ₄	[1] [2]
Molecular Weight	178.17 g/mol	[1]
pKa (Predicted)	7.53 ± 0.10	[3]

Ionization Technique: The Rationale for Electrospray Ionization (ESI)

For a polar, readily protonated molecule like **8-Fluoroquinazoline-2,4-diamine**, Electrospray Ionization (ESI) is the unequivocal choice.[\[4\]](#)[\[5\]](#) ESI is a soft ionization technique that transfers pre-formed ions from solution into the gas phase, minimizing in-source fragmentation and typically producing a strong signal for the protonated molecular ion, [M+H]⁺.[\[5\]](#)[\[6\]](#) This simplifies the initial mass spectrum and provides a clear precursor ion for subsequent tandem mass spectrometry (MS/MS) experiments. While other techniques like Atmospheric Pressure

Chemical Ionization (APCI) can be used for polar molecules, ESI is generally superior for compounds that are already charged in solution.[7]

Mass Analyzer Selection: A Hybrid Approach

The choice of mass analyzer depends on the analytical goal. In a drug development setting, both quantitative and qualitative data are essential.

- Triple Quadrupole (QqQ) MS: The gold standard for targeted quantification due to its sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[8][9]
- Time-of-Flight (TOF) MS: Offers high mass resolution and accuracy, which is critical for confirming elemental composition and identifying unknown metabolites or impurities.[10][11]
- Quadrupole Time-of-Flight (Q-TOF) MS: This hybrid instrument provides the best of both worlds.[9][12] It allows for high-resolution, accurate-mass full scan data (MS1) and high-resolution product ion spectra (MS/MS), making it a powerful tool for both confident structural elucidation and sensitive quantification.[10][12] This guide will focus on a Q-TOF-based workflow.

Part 2: The Critical Role of Chromatographic Separation

Direct infusion mass spectrometry is useful for initial characterization, but for real-world samples (e.g., from reaction mixtures, biological matrices), chromatographic separation is non-negotiable. Liquid Chromatography (LC) separates the analyte from other components, which is crucial for mitigating matrix effects like ion suppression and for resolving structurally similar isomers or impurities.[13][14]

The Challenge of Polar Analytes

Conventional Reversed-Phase (RP) chromatography, which uses a nonpolar stationary phase (like C18), often provides poor retention for highly polar compounds like **8-Fluoroquinazoline-2,4-diamine**. [15][16] The analyte has little affinity for the stationary phase and elutes near the void volume, co-eluting with other unretained matrix components.

The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC)

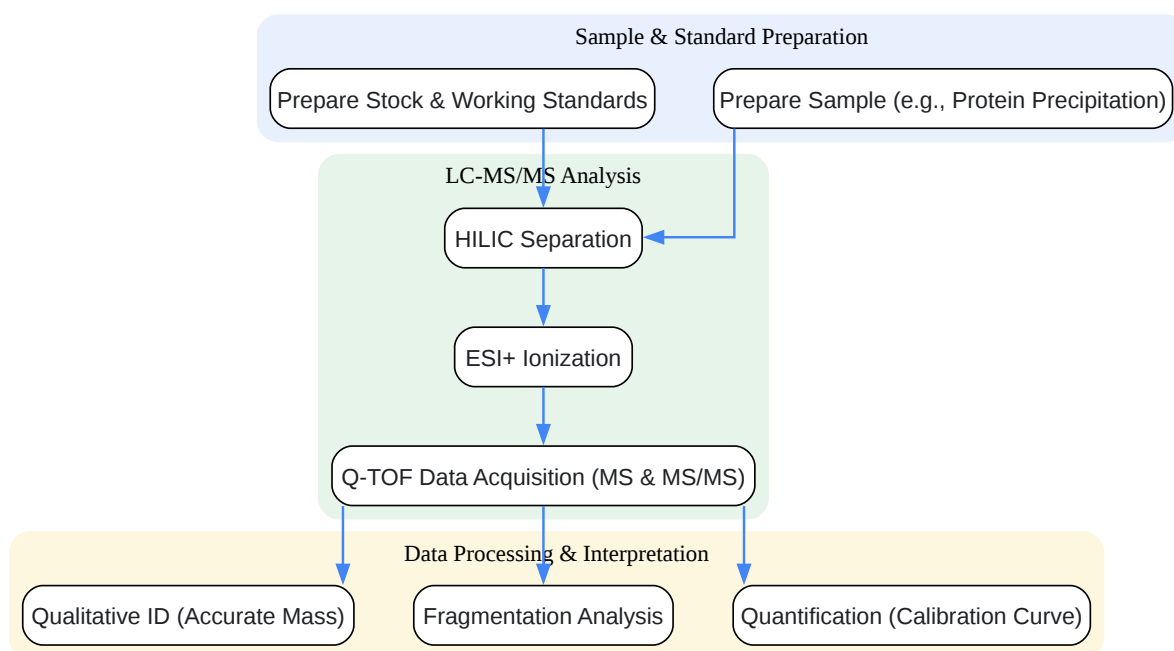
HILIC is an ideal alternative for retaining and separating polar molecules.^{[13][17][18]} It utilizes a polar stationary phase (e.g., unbonded silica, amide, or diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.^[15] Retention is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase. This provides excellent retention for polar compounds that are unretained by RP methods.^{[17][18]}

Part 3: A Validated Experimental Workflow

This section provides a detailed, step-by-step methodology for the analysis of **8-Fluoroquinazoline-2,4-diamine**, grounded in established best practices and regulatory expectations.

Workflow Overview

The logical flow of the analytical process ensures robust and reproducible data generation.



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Caption: General experimental workflow for LC-MS analysis.

Protocol 1: Sample and Standard Preparation

Trustworthiness: This protocol establishes a clean, consistent starting point, minimizing variability.

- Stock Solution (1 mg/mL): Accurately weigh ~5 mg of **8-Fluoroquinazoline-2,4-diamine** reference standard. Dissolve in methanol in a 5 mL volumetric flask to achieve a final concentration of 1 mg/mL.

- Working Solutions: Serially dilute the stock solution with a 90:10 (v/v) acetonitrile:water mixture to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
- Sample Preparation (from Plasma):
 - To 50 μ L of plasma, add 150 μ L of cold acetonitrile containing an appropriate internal standard.
 - Vortex for 1 minute to precipitate proteins.[\[13\]](#)
 - Centrifuge at 14,000 rpm for 10 minutes at 4°C.
 - Transfer the supernatant to a clean vial for LC-MS injection. This protein precipitation method is a simple and effective way to remove the bulk of the matrix.[\[14\]](#)

Protocol 2: HILIC-QTOF-MS Method

Expertise: The chosen parameters are based on the physicochemical properties of the analyte and the principles of HILIC and ESI-MS.

Parameter	Setting	Rationale
LC System	UHPLC System	Provides high resolution and fast analysis times.
Column	BEH Amide, 1.7 μ m, 2.1 x 100 mm	Amide phase offers excellent retention and selectivity for polar, nitrogenous compounds. [18]
Mobile Phase A	Water with 10 mM Ammonium Formate + 0.1% Formic Acid	Ammonium formate is a volatile salt, ideal for MS, and formic acid aids in protonation for better ESI+ signal. [17]
Mobile Phase B	Acetonitrile with 0.1% Formic Acid	The primary organic solvent for HILIC.
Gradient	95% B -> 60% B over 5 min	A gradual decrease in organic content elutes the polar analyte from the HILIC column.
Flow Rate	0.4 mL/min	Standard flow rate for a 2.1 mm ID column.
Column Temp.	40°C	Ensures reproducible retention times.
Injection Vol.	2 μ L	
MS System	High-Resolution Q-TOF Mass Spectrometer	Enables both accurate mass measurement and fragmentation analysis. [12] [19]
Ionization Mode	ESI Positive	The basic amine groups are readily protonated. [5]
Capillary Voltage	3.5 kV	Optimized for stable spray and ion generation.
Source Temp.	120°C	

Desolvation Gas	Nitrogen, 600 L/hr at 350°C	Removes solvent droplets to facilitate ion transfer into the vacuum.
Acquisition Mode	MS/MS with Collision-Induced Dissociation (CID)	Acquires both precursor ion (MS1) and product ion (MS2) data. [10]
Collision Energy	Ramped 15-40 eV	A range of energies ensures the capture of both low- and high-energy fragments.

Protocol 3: Method Validation Strategy (ICH Q2(R2) Framework)

Authoritative Grounding: A method is only trustworthy if it is validated. This ensures it is fit for its intended purpose, a core tenet of regulatory bodies.[\[20\]](#)[\[21\]](#)

For quantitative analysis, the developed method must be validated according to ICH guidelines.[\[22\]](#)[\[23\]](#)[\[24\]](#)

Parameter	Purpose	Typical Acceptance Criteria
Specificity	Ensure signal is from the analyte, not interferences.	Peak purity and resolution from nearest eluting peaks.
Linearity	Demonstrate a proportional response to concentration.	Correlation coefficient (r^2) > 0.99.
Accuracy	Closeness of measured value to the true value.	Recovery of 80-120% (or tighter, e.g., 85-115%).
Precision	Agreement between replicate measurements.	Relative Standard Deviation (RSD) \leq 15%.
Range	Concentration interval where the method is precise and accurate.	Defined by linearity and accuracy data.
Limit of Quantitation (LOQ)	Lowest concentration measured with acceptable precision/accuracy.	Signal-to-noise ratio > 10; RSD \leq 20%.
Robustness	Resistance to small, deliberate variations in method parameters.	No significant impact on results.

Part 4: Data Interpretation and Structural Elucidation

High-Resolution MS1 Data: Confirming Identity

The first step in data analysis is to confirm the presence and identity of the analyte. High-resolution mass spectrometry provides a highly accurate mass measurement, allowing for the confident determination of the elemental formula.

Parameter	Theoretical Value	Observed Value	Mass Error (ppm)
Analyte	8-Fluoroquinazoline-2,4-diamine		
Formula ([M+H] ⁺)	C ₈ H ₈ FN ₄ ⁺		
Exact Mass	179.0727	179.0725	-1.1

The low ppm error provides very high confidence in the assigned elemental composition.

Tandem MS (MS/MS) Data: The Fragmentation Fingerprint

Tandem mass spectrometry provides a structural fingerprint of the molecule. By selecting the precursor ion ([M+H]⁺ at m/z 179.07) and subjecting it to collision-induced dissociation (CID), we generate characteristic product ions. The fragmentation of quinazoline derivatives often involves cleavages of the heterocyclic rings.[\[6\]](#)[\[25\]](#)[\[26\]](#)

Proposed Fragmentation Pathway:

Caption: Proposed MS/MS fragmentation of **8-Fluoroquinazoline-2,4-diamine**.

Key Fragmentation Data:

Precursor Ion (m/z)	Product Ion (m/z)	Proposed Neutral Loss	Rationale
179.07	162.05	NH ₃ (Ammonia)	Loss of one of the exocyclic amine groups is a common pathway for protonated amines. [27]
179.07	135.05	CH ₄ N ₂ (Guanidine fragment)	Ring-opening followed by the loss of a portion of the pyrimidine ring.
135.05	108.04	HCN (Hydrogen Cyanide)	A characteristic loss from nitrogen-containing aromatic rings.

These specific transitions (e.g., 179.07 → 162.05 and 179.07 → 135.05) can be used to build a highly selective and sensitive MRM method for quantification on a triple quadrupole instrument. [\[8\]](#)

Conclusion

This guide has detailed a comprehensive, scientifically-grounded approach to the mass spectrometric analysis of **8-Fluoroquinazoline-2,4-diamine**. By selecting the appropriate analytical tools—HILIC for separation and ESI-Q-TOF MS for detection—we can achieve robust and reliable characterization. The provided protocols for sample preparation, LC-MS analysis, and data interpretation serve as a validated blueprint for researchers in pharmaceutical development. The causality behind each choice, from ionization method to chromatographic phase, has been explained to empower the scientist not just to follow a method, but to understand and adapt it. Adherence to these principles and validation frameworks ensures data of the highest integrity, suitable for advancing drug discovery programs and meeting regulatory standards.

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